molecular formula C15H23N3O2 B374773 5-amino-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-methoxybenzamide

5-amino-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-methoxybenzamide

Cat. No.: B374773
M. Wt: 277.36g/mol
InChI Key: FKLZXOIYBRAZIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-methoxybenzamide is a chemical compound with potential applications in various fields, including pharmaceuticals and chemical research. This compound is characterized by its unique structure, which includes an amino group, a pyrrolidine ring, and a methoxybenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of an appropriate amine with a suitable aldehyde or ketone under reductive amination conditions.

    Attachment of the Pyrrolidine Ring to the Benzamide Core: The synthesized pyrrolidine ring is then attached to the benzamide core through a nucleophilic substitution reaction.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the corresponding hydroxybenzamide derivative using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-amino-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce primary amines.

Scientific Research Applications

5-amino-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-methoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-amino-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(ethylsulfonyl)-2-hydroxybenzamide
  • 5-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methylbenzenesulfonamide

Uniqueness

5-amino-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H23N3O2

Molecular Weight

277.36g/mol

IUPAC Name

5-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxybenzamide

InChI

InChI=1S/C15H23N3O2/c1-3-18-8-4-5-12(18)10-17-15(19)13-9-11(16)6-7-14(13)20-2/h6-7,9,12H,3-5,8,10,16H2,1-2H3,(H,17,19)

InChI Key

FKLZXOIYBRAZIN-UHFFFAOYSA-N

SMILES

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)N)OC

Canonical SMILES

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)N)OC

Origin of Product

United States

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